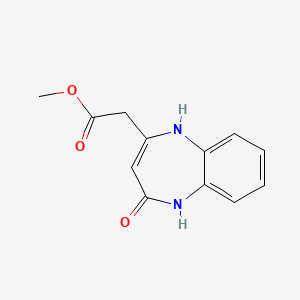

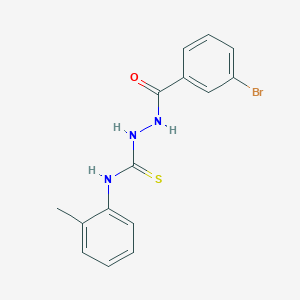

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound under discussion belongs to a category of chemicals that incorporate triazole and naphthol moieties. Triazoles are known for their diverse pharmacological activities, and naphthols for their role in dye chemistry and as intermediates in organic synthesis. The specific combination of these groups in "3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol" suggests a compound with significant potential for applications in material science, catalysis, and possibly pharmacology, excluding direct drug use and dosage considerations as per the guidelines.

Synthesis Analysis

The synthesis of triazole-naphthol derivatives typically involves multistep reactions, starting from readily available precursors such as naphthol and appropriate triazole derivatives. For example, reactions involving condensation, cyclization, and substitution might be key steps in synthesizing such a compound. Studies related to the synthesis of similar compounds involve palladium-catalyzed allylations and direct use of allylic alcohols for introducing the allyl group into naphthol derivatives (Kimura, Fukasaka, & Tamaru, 2006).

Molecular Structure Analysis

The molecular structure of triazole-naphthol compounds is characterized by spectroscopic methods such as NMR, IR, and MS. These techniques provide detailed information about the molecular skeleton, functional groups, and the spatial arrangement of atoms. For instance, a study on a related compound employed NMR and IR spectroscopy to confirm the structure of a newly synthesized compound, emphasizing the importance of these analytical techniques in characterizing such molecules (Asiri & Khan, 2010).

Chemical Reactions and Properties

Compounds with triazole and naphthol groups participate in a variety of chemical reactions. These include nucleophilic substitutions, where the mercapto (–SH) group can act as a nucleophile, and electrophilic additions, particularly involving the allyl group. The presence of these functional groups indicates reactivity towards forming complexes with metals, undergoing oxidation-reduction reactions, and participating in coupling reactions for further functionalization.

Physical Properties Analysis

The physical properties of such compounds would be influenced by the presence of both triazole and naphthol rings. These properties include solubility in organic solvents, melting points, and crystallinity, which can be crucial for their application in synthesis and material science. The compound's specific structure would suggest moderate to low solubility in water, with better solubility in polar organic solvents.

Chemical Properties Analysis

The chemical properties of "this compound" would be significantly defined by its functional groups. The mercapto and allyl groups confer redox activity and potential for cross-linking reactions, respectively. The triazole ring could engage in coordination chemistry, acting as a ligand to metal ions, which is supported by research on similar compounds (Gaber, El-Ghamry, Fathalla, & Mansour, 2018).

科学的研究の応用

Synthesis Techniques and Chemical Reactivity

A variety of synthesis methods for compounds related to 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol have been explored. For instance, a technique involving direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides was described, highlighting the reactivity and potential for creating a range of derivatives Georgiyants et al., 2014. Another study discussed the synthesis of 1,2,4-triazole and naphthalene analogs, demonstrating the chemical versatility of these compounds Desai et al., 2011.

Biological and Biomedical Applications

Antimicrobial and Antitumor Activity

Compounds structurally related to this compound have shown promising antimicrobial and antitumor properties. Some derivatives were found to inhibit various bacterial and fungal strains effectively, indicating potential applications in antimicrobial treatments Desai et al., 2011. Additionally, a series of benzofuryl-substituted 1,2,4-triazoles, which share structural similarities, exhibited antitumor activity, suggesting their potential in cancer treatment Kaldrikyan et al., 2009.

特性

IUPAC Name |

3-(3-hydroxynaphthalen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-2-7-18-14(16-17-15(18)20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOSXSDRYMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)